2-(1H-Indol-1-yl)-N-methylethanamine
CAS No.: 148806-52-4
Cat. No.: VC21264038
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148806-52-4 |
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Molecular Formula | C11H14N2 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | 2-indol-1-yl-N-methylethanamine |
Standard InChI | InChI=1S/C11H14N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-6,8,12H,7,9H2,1H3 |
Standard InChI Key | UQUBPLJUCVWGOX-UHFFFAOYSA-N |
SMILES | CNCCN1C=CC2=CC=CC=C21 |
Canonical SMILES | CNCCN1C=CC2=CC=CC=C21 |
Introduction
Chemical Structure and Classification
2-(1H-Indol-1-yl)-N-methylethanamine belongs to the tryptamine family of compounds. Its structure features an indole moiety (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) connected to an ethylamine chain that contains a methyl substituent on the nitrogen atom. This specific structural arrangement gives the compound its unique chemical and biological properties.
Structural Features
The chemical structure of 2-(1H-Indol-1-yl)-N-methylethanamine consists of several key components:
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An indole ring system (benzene fused with pyrrole)
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An ethylamine side chain attached to the nitrogen of the indole (position 1)
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A methyl group substitution on the nitrogen of the ethylamine chain
Physical Properties
The compound exhibits several important physical characteristics that define its behavior in chemical reactions and biological systems:
Property | Value |
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Molecular Formula | C11H14N2 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | 2-indol-1-yl-N-methylethanamine |
InChI Key | UQUBPLJUCVWGOX-UHFFFAOYSA-N |
Canonical SMILES | CNCCN1C=CC2=CC=CC=C21 |
Physical Appearance | Yellow resin (similar compounds) |
These properties play a crucial role in determining how the compound interacts with other molecules and biological systems.
Synthesis Methods
The synthesis of 2-(1H-Indol-1-yl)-N-methylethanamine can be achieved through various chemical routes. While specific synthesis information for this exact compound is limited in the available research, related compounds with similar structures provide valuable insights into potential synthetic pathways.
Alkylation Approach
One common approach for synthesizing similar compounds involves the alkylation of indole derivatives with appropriate amine-containing reagents. Based on the synthesis of similar compounds, this might involve:
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Reaction of indole with an appropriate base to form the indole anion
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Subsequent reaction with a suitable N-methylated ethylamine derivative
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Purification through recrystallization or chromatography techniques
Alternative Synthetic Route
An alternative synthesis method can be derived from the procedure used for the related compound 2-(2-Methyl-1H-indol-1-yl)ethanamine, with appropriate modifications:
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Preparation of a solution of indole in toluene
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Addition of 2-chloroethylamine hydrochloride, sodium hydroxide, and tetrabutyl ammonium hydrogen sulfate
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Refluxing the mixture for approximately 17 hours under inert conditions
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Cooling, filtration, and concentration under reduced pressure
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Purification using column chromatography with a gradient of dichloromethane/methanol
This method would need to be modified to include a methylation step to achieve the N-methyl substitution required for 2-(1H-Indol-1-yl)-N-methylethanamine.
Mechanisms of Action and Biological Activity
The biological activity of 2-(1H-Indol-1-yl)-N-methylethanamine is of significant interest due to its structural similarity to neurotransmitters and potential interactions with various biological systems.
Receptor Interactions
Indole derivatives like 2-(1H-Indol-1-yl)-N-methylethanamine are known to interact with multiple receptor systems in the body:
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They often exhibit high affinity binding to various receptors, particularly those involved in neurotransmission
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The specific structure of 2-(1H-Indol-1-yl)-N-methylethanamine suggests potential interaction with serotonin receptors
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These interactions can modulate neurotransmitter activity, particularly in the central nervous system
Biochemical Pathways
The compound may influence several important biochemical pathways:
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Neurotransmitter regulation pathways, particularly those involving serotonin
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Signal transduction cascades involved in cellular responses
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Metabolic pathways related to indole metabolism
Research suggests that the precise mechanisms by which 2-(1H-Indol-1-yl)-N-methylethanamine exerts its effects may involve complex interactions with multiple biological systems, highlighting the need for continued investigation.
Research Applications
2-(1H-Indol-1-yl)-N-methylethanamine has diverse applications across multiple scientific disciplines, making it a valuable compound for researchers.
Applications in Chemistry
In the field of chemistry, this compound serves as:
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A building block for synthesizing complex molecules, including pharmaceuticals and natural products
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A model compound for studying the reactivity of indole derivatives
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A precursor for creating various functionalized tryptamine derivatives
The versatility of this compound in chemical reactions—including oxidation, reduction, and substitution reactions—makes it particularly valuable in synthetic organic chemistry.
Applications in Biology and Medicine
Biological and medical applications of 2-(1H-Indol-1-yl)-N-methylethanamine include:
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Potential role as a neurotransmitter or neuromodulator in research models
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Possible applications in studies of mood regulation and cognitive functions
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Promising applications in the development of potential therapeutic agents
Therapeutic Area | Research Findings | Mechanism |
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Antidepressant | Preliminary studies suggest potential antidepressant-like effects | Modulation of serotonin receptors |
Anxiolytic | Research indicates possible anxiety-reducing properties | Interaction with neurotransmitter systems |
Anticancer | Studies on related indole derivatives show selective cytotoxicity against cancer cell lines | Various mechanisms including inhibition of cell proliferation |
While research is still in preliminary stages, these findings highlight the potential therapeutic value of this compound and its derivatives .
Anticancer Research
Recent studies investigating indole derivatives have revealed promising anticancer properties, which may have implications for compounds like 2-(1H-Indol-1-yl)-N-methylethanamine.
Cytotoxicity Studies
Research on 2-(thiophen-2-yl)-1H-indole derivatives, which share structural similarities with 2-(1H-Indol-1-yl)-N-methylethanamine, has demonstrated significant anticancer activity:
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Studies have shown selective cytotoxicity against human colon cancer cell lines (HCT-116)
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The compounds appear to exert their effects through modulation of cell cycle progression
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Counter-screening against normal epithelial cells (RPE-1) has been conducted to assess selectivity
Structure-Activity Relationships
Investigations into structure-activity relationships suggest that specific modifications to the indole scaffold can enhance anticancer properties:
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The presence of thiophene rings in conjunction with indole structures demonstrates enhanced activity
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Various substituents on the aromatic rings affect potency and selectivity
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Multiple mechanisms appear to contribute to the anticancer effects
These findings suggest that further exploration of 2-(1H-Indol-1-yl)-N-methylethanamine and its derivatives may yield valuable insights into potential anticancer applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(1H-Indol-1-yl)-N-methylethanamine, it is valuable to compare it with structurally related compounds.
Comparison with Other Tryptamines
Several tryptamine derivatives share structural similarities with 2-(1H-Indol-1-yl)-N-methylethanamine but differ in key aspects:
Compound | Structural Difference | Notable Features |
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Tryptamine | Lacks N-methyl substitution | Parent compound of the tryptamine class |
N,N-Dimethyltryptamine | Contains two methyl groups on the nitrogen atom | Different receptor binding profile |
2-(2-Methyl-1H-indol-1-yl)ethanamine | Methyl group positioned at C-2 of indole | Different chemical reactivity |
2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine | More complex structure with pyrrolyl substituent | Different pharmacological properties |
These structural differences result in distinct chemical and biological properties, affecting how each compound interacts with biological systems .
Unique Features
The distinctive characteristics of 2-(1H-Indol-1-yl)-N-methylethanamine include:
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The specific positioning of the N-methyl group, which affects its receptor binding profile
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The attachment of the ethylamine chain at position 1 of the indole, distinguishing it from 3-substituted derivatives
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A balance of lipophilicity and hydrophilicity that influences its pharmacokinetic properties
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Specific chemical reactivity patterns that differentiate it from related compounds
These unique features contribute to the compound's potential applications in various research domains and underscore the importance of continued investigation.
Chemical Reactivity and Transformations
Understanding the chemical behavior of 2-(1H-Indol-1-yl)-N-methylethanamine provides insights into its potential applications in synthetic chemistry.
Types of Reactions
This compound can participate in various chemical transformations:
Oxidation Reactions
Oxidation can occur at multiple sites, including:
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The indole ring system
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The secondary amine functionality
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The methylene groups of the ethyl chain
Reduction Reactions
Reduction processes may involve:
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Partial reduction of the indole ring
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Transformation of functional groups introduced through other reactions
Substitution Reactions
The compound can undergo various substitution reactions, particularly:
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Electrophilic aromatic substitution at the indole ring
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Reactions at the nitrogen atom
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Functionalization of the ethyl chain
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